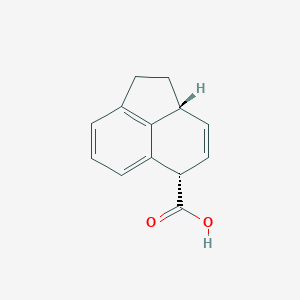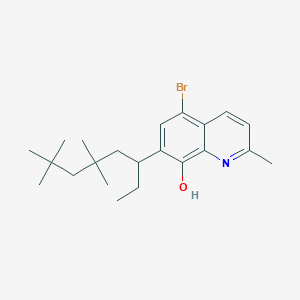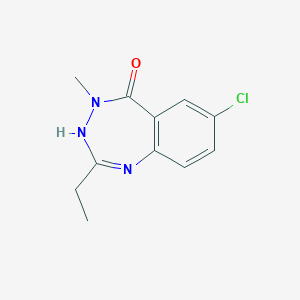![molecular formula C15H15NOS B14607865 Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- CAS No. 59409-18-6](/img/structure/B14607865.png)
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a phenylthio group and an imino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-(phenylthio)ethylamine with formaldehyde under acidic conditions to form the imino intermediate. This intermediate is then reacted with phenol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to achieve the required product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve specific substitutions.
Major Products
Aplicaciones Científicas De Investigación
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can interact with thiol groups in proteins, potentially altering their function. The imino group can form hydrogen bonds with various biomolecules, influencing their activity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-ethyl-: Similar in structure but lacks the phenylthio and imino groups.
Phenol, 4-[[[2-(phenylthio)ethyl]imino]methyl]-: Similar but with a different substitution pattern on the phenol ring.
Phenol, 2-[[[2-(methylthio)ethyl]imino]methyl]-: Similar but with a methylthio group instead of a phenylthio group.
Uniqueness
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- is unique due to the presence of both the phenylthio and imino groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological targets, making the compound valuable for various research applications.
Propiedades
Número CAS |
59409-18-6 |
|---|---|
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
2-(2-phenylsulfanylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NOS/c17-15-9-5-4-6-13(15)12-16-10-11-18-14-7-2-1-3-8-14/h1-9,12,17H,10-11H2 |
Clave InChI |
LBIAHMWQJBJTSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCN=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



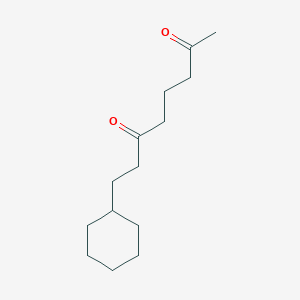

![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
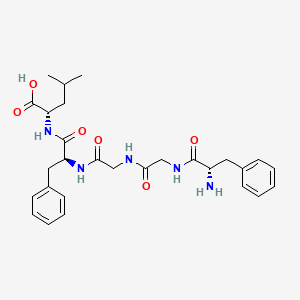
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
